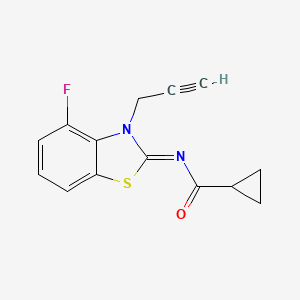
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide” is a chemical compound with the CAS number 865248-94-8 . It has diverse applications in scientific research.
Molecular Structure Analysis
The molecular formula of this compound is C17H17FN2OS. The molecular weight is 316.39. Detailed structural analysis would require advanced spectroscopic techniques such as NMR .Aplicaciones Científicas De Investigación
Synthetic Approaches and Potential Applications
Synthesis of Derivatives : This compound, part of the 1,3-benzothiazin-4-ones family, has been synthesized through various methods. For example, Nosova et al. (2020) reported the synthesis of 2-hetaryl- and 2-(hetaryl)ylidene substituted 5-fluoro-8-nitro-1,3-benzothiazin-4-ones, which are potential tuberculostatic agents (Nosova, Batanova, Mochul'skaya, & Lipunova, 2020).
Antimicrobial Properties : Some derivatives of fluorobenzothiazole, like those synthesized by Jagtap et al. (2010), have been studied for their antimicrobial properties. The focus was on compounds containing fluorobenzothiazole and sulphonamide, known for their pharmacological potentials (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Antitumor Activity : Hutchinson et al. (2001) explored fluorinated 2-(4-aminophenyl)benzothiazoles for their antitumor properties. Their research highlighted the potential of these compounds in treating breast cancer, based on their cytotoxic effects in vitro (Hutchinson et al., 2001).
Chemical Sensing : Wang et al. (2015) developed coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds can recognize cyanide ions through specific reactions, showing potential in chemical detection and environmental monitoring (Wang et al., 2015).
Nucleophilic Aroylation : Suzuki et al. (2008) researched the catalyzed nucleophilic substitution of fluorobenzenes, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes. This research opens avenues in synthesizing polysubstituted benzophenones (Suzuki, Ota, Fukuta, Ueda, & Sato, 2008).
Pharmacological Screening : Raparla et al. (2013) synthesized and screened various benzothiazole derivatives for antimicrobial and antioxidant activities. Their study highlights the pharmacological potential of these compounds in treating infectious diseases (Raparla, Reddy, Pradeep, Ahmed, & Sindhura, 2013).
Psychotropic, Anti-Inflammatory, and Cytotoxic Activities : Zablotskaya et al. (2013) synthesized new benzothiazole derivatives and evaluated them for psychotropic, anti-inflammatory, and cytotoxic activities. The compounds showed marked sedative action and selective cytotoxic effects (Zablotskaya et al., 2013).
Antitumor Agents Synthesis : Yoshida et al. (2005) designed and synthesized benzothiazole derivatives as potent antitumor agents, highlighting the compound's potential in cancer treatment (Yoshida et al., 2005).
Antimycobacterial Activity : Sathe et al. (2011) studied fluorinated benzothiazolo imidazole compounds for their antimycobacterial activity, contributing to the development of new treatments for mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Diuretic Activity : Yar and Ansari (2009) synthesized and tested benzothiazole derivatives for diuretic activity, indicating potential applications in treating conditions like hypertension (Yar & Ansari, 2009).
Cannabinoid Receptor Imaging : Moldovan et al. (2016) developed a high-affinity PET radioligand for imaging cannabinoid subtype 2 receptor, utilizing the compound in neurological imaging (Moldovan et al., 2016).
ALK Inhibitors Development : Teffera et al. (2013) investigated novel anaplastic lymphoma kinase inhibitors, highlighting the compound's potential in cancer therapy (Teffera et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c1-2-8-17-12-10(15)4-3-5-11(12)19-14(17)16-13(18)9-6-7-9/h1,3-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJAISLYVMLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

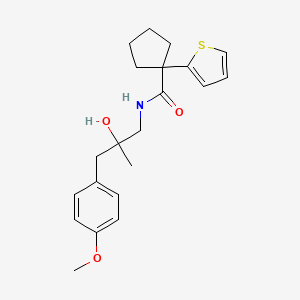
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2427197.png)
![1,7-diethyl-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2427198.png)
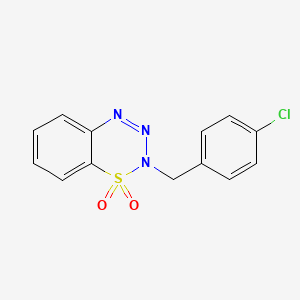
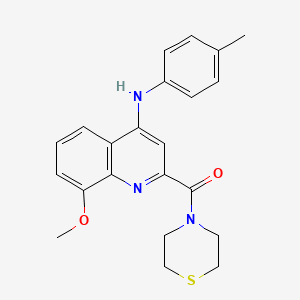

![2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427202.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B2427204.png)
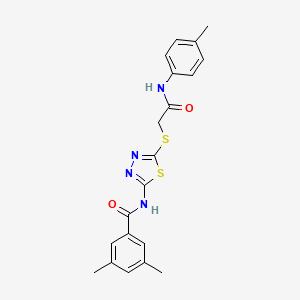
![3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2427209.png)
![3-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2427210.png)
![7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2427212.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2427213.png)
![4-[3-(Triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2427214.png)